

Lodenafil Carbonate: A Technical Guide for Researchers

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Lodenafil Carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor developed for the oral treatment of erectile dysfunction.[1][2] It is a prodrug, formulated as a dimer of two lodenafil molecules linked by a carbonate bridge.[1][3][4] This unique structure enhances its oral bioavailability compared to the active moiety, lodenafil.[1][3][5] Following oral administration, lodenafil carbonate is metabolized in the body, releasing two molecules of the active drug, lodenafil.[3][6] Lodenafil itself is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5.[1]

Chemical and Physical Properties



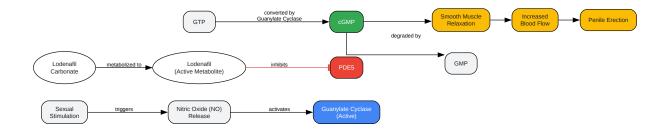
Property	Value
IUPAC Name	bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate[7]
Molecular Formula	C47H62N12O11S2[7]
Molecular Weight	1035.2 g/mol [7]
Canonical SMILES	CCCC1=NN(C)C2=C1NC(=O)C(=C2)C3=CC(=C(C=C3)S(=O) (=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5) S(=O) (=O)C6=CC=C(C=C6OCC)C7=NC(=O)N(C)N=C7C8=NN(C)C(=C8)CCC)OCC[7]
CAS Number	398507-55-6[7]
DrugBank Accession Number	DB09238[8]

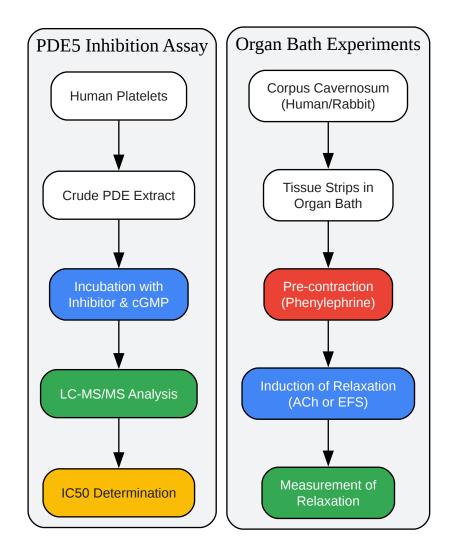
Mechanism of Action

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[9][10] NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP).[2][6] This leads to smooth muscle relaxation in the corpus cavernosum and increased blood flow, resulting in an erection.[2][6]

The degradation of cGMP is mediated by phosphodiesterase type 5 (PDE5).[1][6] Lodenafil, the active metabolite of **lodenafil carbonate**, is a selective inhibitor of PDE5.[1][6] By inhibiting PDE5, lodenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.[2][6] **Lodenafil carbonate** itself does not induce an erection but potentiates the natural erectile response to sexual arousal.[2]







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